![molecular formula C18H20BrNO2 B11822695 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide is a chemical compound with the molecular formula C18H20BrNO2 and a molecular weight of 362.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups and an acetic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Acetic Acid Moiety Addition: The acetic acid moiety is added through a carboxylation reaction.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide can be compared with other similar compounds, such as:
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid: Lacks the hydrobromide moiety, which may affect its solubility and reactivity.
2,2-diphenylpyrrolidine: Lacks the acetic acid moiety, which may influence its chemical properties and applications.
Diphenylacetic acid: Lacks the pyrrolidine ring, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C18H20BrNO2 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide |
InChI |
InChI=1S/C18H19NO2.BrH/c20-17(21)13-16-11-12-19-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m0./s1 |
Clé InChI |
RDDPNABVVVLZHT-NTISSMGPSA-N |
SMILES isomérique |
C1CNC([C@@H]1CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
SMILES canonique |
C1CNC(C1CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)


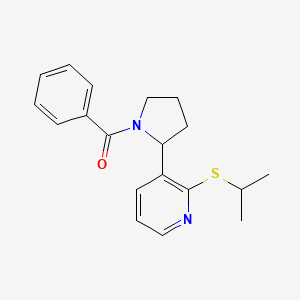
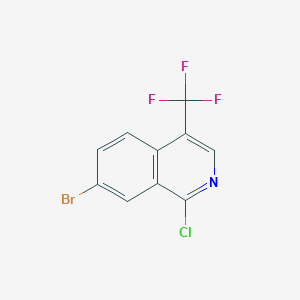
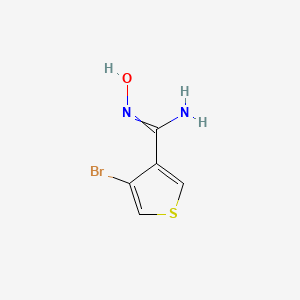

![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
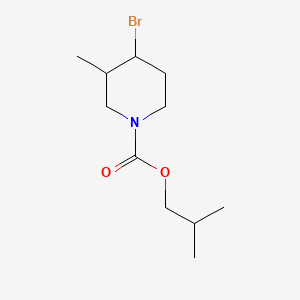

![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
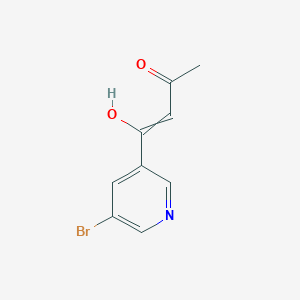
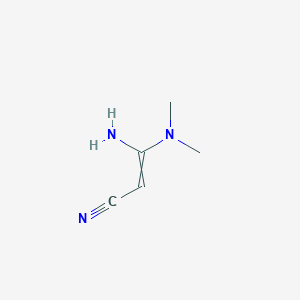
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
